molecular formula C11H20FNO2 B12850402 trans-N-Boc-2-fluorocyclohexylamine

trans-N-Boc-2-fluorocyclohexylamine

Cat. No.: B12850402
M. Wt: 217.28 g/mol
InChI Key: JMBBUHQGZLAHBD-RKDXNWHRSA-N
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Description

trans-N-Boc-2-fluorocyclohexylamine: is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a 2-fluorocyclohexylamine structure. This protecting group is commonly used in organic synthesis to temporarily mask the amine functionality, allowing for selective reactions to occur at other sites of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-2-fluorocyclohexylamine typically involves the protection of the amine group in 2-fluorocyclohexylamine with a Boc group. This can be achieved by reacting 2-fluorocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: trans-N-Boc-2-fluorocyclohexylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: TFA, HCl in ethyl acetate, or dioxane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Deprotection: 2-fluorocyclohexylamine.

    Substitution: Various substituted cyclohexylamines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development
The incorporation of fluorine into pharmaceutical compounds is known to enhance their biological activity, metabolic stability, and lipophilicity. trans-N-Boc-2-fluorocyclohexylamine serves as a versatile building block for synthesizing fluorinated analogs of existing drugs, such as Lomustine and Bromhexine, which are used in cancer treatment and respiratory conditions respectively. The fluorine atom modifies the compound's pharmacokinetic properties, potentially improving efficacy and reducing side effects .

b. Anticancer Agents
Research indicates that fluorinated compounds can exhibit significant anticancer properties. For example, derivatives of this compound have been explored for their potential as inhibitors of specific cancer cell lines. The presence of the fluorine atom may enhance the interaction with biological targets, leading to improved therapeutic outcomes .

Synthetic Applications

a. Organic Synthesis
this compound is utilized as an intermediate in various organic synthesis pathways. Its structure allows for straightforward deprotection processes, making it an ideal candidate for generating more complex fluorinated compounds. This versatility is particularly advantageous in the synthesis of chiral amines and other nitrogen-containing heterocycles .

b. Ligand Development
In coordination chemistry, this compound can be employed to develop ligands for metal complexes. These complexes are essential in catalysis and material science, where they can facilitate various chemical reactions under mild conditions .

Material Science

a. Fluorinated Materials
The unique electronic properties conferred by the fluorine atom make this compound valuable in the development of advanced materials. Its derivatives have been studied for their potential use in creating materials with high dipole moments and enhanced stability, which are crucial for applications in electronics and photonics .

Case Studies

Study Title Focus Area Findings
Synthesis of Fluorinated Lomustine AnaloguesPharmaceutical ChemistryDemonstrated improved metabolic stability and anticancer activity compared to non-fluorinated counterparts .
Development of Fluorinated LigandsCoordination ChemistryShowed enhanced catalytic activity in olefination reactions when using metal complexes derived from this compound .
Material Properties of Fluorinated CycloalkanesMaterial ScienceExplored the unique electronic properties of fluorinated cycloalkanes for potential use in electronic devices .

Mechanism of Action

The mechanism of action of trans-N-Boc-2-fluorocyclohexylamine primarily involves its role as a precursor or intermediate in chemical synthesis. The Boc group serves as a protecting group, allowing for selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical interactions, depending on the target molecule being synthesized .

Comparison with Similar Compounds

Uniqueness: trans-N-Boc-2-fluorocyclohexylamine is unique due to its trans configuration and the presence of a fluorine atom on the cyclohexyl ring. This configuration can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in the synthesis of fluorinated compounds. The Boc-protected amine functionality also provides versatility in synthetic applications, allowing for selective deprotection and subsequent reactions .

Biological Activity

trans-N-Boc-2-fluorocyclohexylamine is a fluorinated amine compound notable for its potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H18_{18}FNO2_2
  • Molecular Weight : Approximately 217.28 g/mol
  • Structure : The compound features a tert-butyloxycarbonyl (Boc) protective group attached to the nitrogen atom of 2-fluorocyclohexylamine, which enhances its stability and reactivity.

The incorporation of fluorine into organic molecules is significant due to its ability to modify polarity, pKa values, and metabolic stability, thereby influencing biological interactions.

The mechanism by which this compound exerts its biological effects primarily involves its role as a precursor in chemical synthesis. The Boc group provides stability during reactions, allowing for selective transformations. Upon deprotection, the resulting 2-fluorocyclohexylamine can interact with various molecular targets, influencing biological pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Antagonistic Activity : Similar compounds have been studied for their ability to inhibit specific receptor interactions. For instance, N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2), a related compound, has been shown to inhibit angiogenic activity by interfering with heparin-binding growth factors like VEGF-A . This suggests that this compound may have potential as an angiogenesis inhibitor.
  • Binding Affinity Studies : Investigations into the binding affinities of this compound with various receptors could elucidate its pharmacological profile. Structure-activity relationship (SAR) studies are essential to determine how modifications affect these interactions.

Case Studies and Research Findings

  • Synthesis and Applications :
    • This compound is utilized as a building block in synthesizing fluorinated analogs of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing compounds with enhanced biological activity.
  • Fluorinated Compounds in Drug Development :
    • Fluorinated compounds are increasingly important in drug development due to their improved pharmacokinetic properties. Studies have shown that incorporating fluorine can lead to increased metabolic stability and altered bioavailability.
  • Comparative Analysis :
    • A comparative analysis of this compound with similar compounds reveals distinct advantages due to its fluorinated structure. For example, while N-tert-butyloxycarbonyl-cyclohexylamine lacks fluorine, it may exhibit different reactivity profiles compared to its fluorinated counterpart.

Data Tables

Compound NameStructure FeaturesBiological Activity
This compoundBoc protection + fluorine substituentPotential angiogenesis inhibition
N-tert-butyloxycarbonyl-cyclohexylamineBoc protection without fluorineDifferent reactivity
cis-N-tert-butyloxycarbonyl-2-fluorocyclohexylamineStereochemical variantMay exhibit altered biological activity
N-(4-fluorobenzoyl)-cyclohexylamineBenzoyl group instead of BocVaries in reactivity due to different protective group

Properties

Molecular Formula

C11H20FNO2

Molecular Weight

217.28 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-fluorocyclohexyl]carbamate

InChI

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

JMBBUHQGZLAHBD-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1F

Origin of Product

United States

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